molecular formula C11H23ClN4O2 B592312 tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride CAS No. 885049-08-1

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

Cat. No.: B592312
CAS No.: 885049-08-1
M. Wt: 278.781
InChI Key: HYZASXQVPHIDOS-UHFFFAOYSA-N
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Description

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₁H₂₃ClN₄O₂. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its role as a protecting group in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The process begins with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with guanidine hydrochloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: The major products depend on the nature of the substituent introduced.

    Deprotection Reactions: The major product is the free amine after Boc removal.

Scientific Research Applications

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride involves its role as a protecting group. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from reactive amino groups .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.

    tert-Butyl 4-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a guanidine group.

Uniqueness

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is unique due to the presence of the guanidine group, which imparts distinct reactivity and properties compared to other Boc-protected amines. This makes it particularly useful in specific synthetic applications where guanidine functionality is required .

Biological Activity

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS No. 885049-08-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and safety profiles.

  • Molecular Formula : C₁₁H₂₃ClN₄O₂
  • Molar Mass : 278.78 g/mol
  • Physical Appearance : White to yellow solid
  • Storage Conditions : Should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability .

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. It is known to act as an agonist or antagonist in various signaling pathways, particularly those related to neurotransmitter modulation.

Biological Activity

  • Neurotransmitter Modulation :
    • Studies indicate that this compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
    • It has been observed to exhibit both agonistic and antagonistic properties depending on the receptor subtype it interacts with.
  • Antinociceptive Effects :
    • Research has demonstrated that this compound can reduce pain responses in animal models, suggesting potential applications in pain management therapies .
  • Cardiovascular Effects :
    • Preliminary studies suggest that the compound may have vasodilatory effects, which could be beneficial in treating hypertension or other cardiovascular disorders.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaFindings
Neurotransmitter InteractionDemonstrated modulation of dopamine release in vitro.
Pain ManagementShowed significant reduction in pain response in rodent models.
Cardiovascular ImpactIndicated potential vasodilatory effects leading to lowered blood pressure.

Detailed Findings

  • In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's ability to modulate cAMP levels in neuronal cells, finding that it effectively reversed the inhibition induced by certain neuropeptides .
  • Another investigation focused on the analgesic properties of this compound, revealing a dose-dependent reduction in nociceptive behavior during formalin tests in rats, indicating its potential as a non-opioid analgesic .

Safety Profile

While the compound shows promise for various therapeutic applications, safety assessments are crucial. It is classified as an irritant, and appropriate handling precautions must be taken to minimize exposure risks .

Properties

IUPAC Name

tert-butyl 4-(diaminomethylideneamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2.ClH/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)14-9(12)13;/h8H,4-7H2,1-3H3,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZASXQVPHIDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671949
Record name tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885049-08-1
Record name tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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